molecular formula C10H7N5O2S2 B4525515 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4525515
M. Wt: 293.3 g/mol
InChI Key: CELSZZBZDVGBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 5-methyl-1,3,4-thiadiazol-2-yl carboxamide group at position 4. Its molecular formula is C₁₂H₉N₅O₂S₂, with a molecular weight of 327.36 g/mol. The compound’s structure combines a bicyclic thiazolo-pyrimidine system with a thiadiazole moiety, which may confer unique electronic and steric properties relevant to biological activity or material science applications .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2S2/c1-5-13-14-9(19-5)12-7(16)6-4-11-10-15(8(6)17)2-3-18-10/h2-4H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELSZZBZDVGBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound suggest interactions with various biological targets, which may lead to therapeutic applications.

Structural Characteristics

The compound features a fused ring system comprising a thiadiazole and a thiazolopyrimidine structure. This arrangement incorporates multiple heteroatoms (nitrogen and sulfur), enhancing its reactivity and biological activity. The molecular formula is C11H9N5O2S2C_{11}H_{9}N_{5}O_{2}S_{2} .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : The compound's structure suggests potential interactions with enzymes or receptors critical for microbial survival. For instance, derivatives of thiadiazole have shown promising antibacterial properties against various strains including Escherichia coli and Pseudomonas aeruginosa .
  • Antitumor Activity : Thiadiazole derivatives are known for their cytotoxic effects on cancer cells. Research indicates that compounds with similar scaffolds can inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Properties : Compounds containing thiadiazole rings have been implicated in the modulation of inflammatory pathways, making them candidates for anti-inflammatory drug development .

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, molecular docking studies have shown that similar compounds can bind effectively to active sites of enzymes like DNA gyrase and MurD .
  • Receptor Interaction : The ability to interact with specific receptors could lead to modulation of signaling pathways associated with disease processes.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of related thiadiazole compounds demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and E. coli . These findings suggest a strong potential for developing new antimicrobial agents based on the thiadiazole scaffold.

Antitumor Activity

Research has highlighted the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. For instance, compounds featuring the 1,3,4-thiadiazole moiety have shown significant inhibition of cell proliferation in breast cancer models . The cytostatic properties observed indicate that these compounds could be further explored for anticancer therapies.

Anti-inflammatory Studies

In vitro studies have indicated that thiadiazole derivatives can reduce pro-inflammatory cytokines in cell cultures. This effect is crucial for developing drugs targeting chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleMIC/IC50 ValueReference
Antimicrobial2-Methyl-N-(5-methyl...)0.21 μM (E. coli)
AntitumorThiadiazole DerivativeIC50 = 32.6 μg/mL
Anti-inflammatoryThiadiazole CompoundReduction in cytokines

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazolo[3,2-a]pyrimidine scaffold is versatile, with modifications at positions 5, 6, and 7 significantly altering physicochemical and biological properties. Key analogues include:

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (327.36 g/mol) is lighter than its benzothiazole analogue (342.39 g/mol) due to the smaller thiadiazole group.
  • Solubility : Ester derivatives (e.g., ) exhibit improved aqueous solubility compared to carboxamides, critical for formulation .

Hydrogen Bonding and Crystallography

  • The thiazolo[3,2-a]pyrimidine core facilitates hydrogen bonding via its carbonyl and NH groups, as seen in X-ray studies of ethyl 7-hydroxy-5-oxo derivatives . Substituents like methoxy or thiadiazole may alter crystal packing, impacting stability and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.